molecular formula C16H24N2O3 B3010028 5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid CAS No. 1243028-14-9

5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid

Cat. No.: B3010028
CAS No.: 1243028-14-9
M. Wt: 292.379
InChI Key: RWKPGUAOUPTMGZ-UHFFFAOYSA-N
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Description

5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid is an organic compound with the molecular formula C16H24N2O3. This compound is characterized by the presence of a benzoic acid core substituted with butyl(methyl)amino and isobutyrylamino groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with butyl and methyl groups using alkyl halides in the presence of a base.

    Amidation: The resulting compound is then reacted with isobutyryl chloride to form the isobutyrylamino group.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of folic acid.

    Para-aminobenzoic acid: Used in sunscreen formulations and as a vitamin supplement.

Uniqueness

5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl(methyl)amino and isobutyrylamino groups makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[butyl(methyl)amino]-2-(2-methylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-5-6-9-18(4)12-7-8-14(13(10-12)16(20)21)17-15(19)11(2)3/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKPGUAOUPTMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243028-14-9
Record name 5-[butyl(methyl)amino]-2-(2-methylpropanamido)benzoic acid
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